molecular formula C9H13BrNO3- B016736 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid CAS No. 78033-69-9

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid

Cat. No. B016736
CAS RN: 78033-69-9
M. Wt: 263.11 g/mol
InChI Key: WTNRXGOATCFQQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" involves various strategies, including halogenation, cyclization, and functional group transformations. Studies have detailed the synthesis of structurally similar compounds, indicating a diverse synthetic toolkit is available for modifying and creating these molecules. Notable methods include the use of phosphorus oxybromide for bromination and potassium persulfate for dehydrogenation processes, demonstrating the chemical flexibility in synthesizing related brominated pyrroline derivatives (Niu Wen-bo, 2011).

Molecular Structure Analysis

Advanced computational and experimental techniques, such as ab initio and DFT calculations, have been employed to explore the molecular structure of closely related compounds. These studies provide valuable insights into the geometric parameters, including bond lengths, bond angles, and torsional angles, facilitating a deeper understanding of the molecular architecture and its influence on reactivity and properties (B. D. Patel et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds showcases a range of reactions, including nucleophilic substitutions, cyclizations, and brominations, which are central to the synthesis and functionalization of the pyrroline core. The use of various reagents and conditions highlights the versatility and potential for targeted modifications to achieve desired chemical properties (G. Anuradha et al., 2014).

Physical Properties Analysis

While specific studies on "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" are not directly available, the physical properties of related compounds can be inferred. These include solubility, melting points, and crystalline structure, which are crucial for understanding the compound's behavior in various environments and applications. Techniques like X-ray crystallography have been instrumental in detailing the crystalline structures, offering insights into molecular packing, hydrogen bonding, and the overall solid-state architecture (G. Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different classes of reagents, define the functional utility of these compounds. Studies on similar molecules underscore the importance of the bromo and pyrroline functional groups in dictating the chemical behavior, including electrophilic and nucleophilic reactions, which are pivotal for further chemical transformations and applications (Shuang Gao et al., 2018).

Scientific research applications

Synthesis and Derivative Formation

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid has been a focal point in the synthesis of various derivative compounds. Chudinov and Rozantsev (1983) reported the synthesis of ester, amide, nitrile, acid chloride, anhydride, and mixed anhydride derivatives of this compound, noting its low reactivity in nucleophilic substitution reactions compared to similar compounds without a bromine atom (Chudinov & Rozantsev, 1983).

Applications in Learning and Memory Processes

In research exploring compounds potentially active in learning and memory processes, esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized. These compounds are considered either as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid (Pinza & Pifferi, 1978).

Development of Nitroxyl Radicals

The compound has been instrumental in developing new series of nitroxyl radicals, such as bromopyrrolinoxyls. Chudinov et al. (1983) developed preparative methods for various bromopyrrolinoxyls, contributing significantly to the study of stable nitroxyl radicals (Chudinov et al., 1983).

Favorskii Rearrangement Studies

The Favorskii rearrangement, a reaction involving the transformation of certain compounds, has been studied using derivatives of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid. Krinitskaya (1997) explored this rearrangement with 3-bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl and its derivatives (Krinitskaya, 1997).

properties

IUPAC Name

4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNRXGOATCFQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrNO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid

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